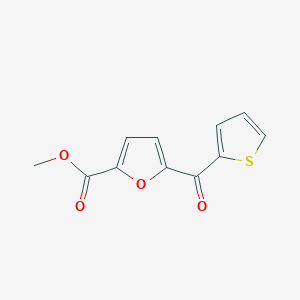

Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate is a heterocyclic compound that combines the structural elements of thiophene and furan These two rings are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate typically involves the condensation of thiophene-2-carboxylic acid with furan-2-carboxylic acid derivatives. One common method includes the use of condensation reactions where thiophene-2-carboxylic acids are reacted with amino acid salts . Another approach involves the carboxylation of furan or thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions for higher yields, are likely applied. The use of copper-catalyzed reactions has been reported for similar compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. For instance, its derivatives can inhibit hypoxia-inducible factors by binding to specific sites on the enzymes, thereby modulating the cellular response to hypoxia . The compound’s unique structure allows it to participate in various biochemical pathways, influencing processes like inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxylic acid: Similar in structure but lacks the furan ring.

Furan-2-carboxylic acid: Similar in structure but lacks the thiophene ring.

Methyl furan-2-carboxylate: Contains the furan ring but not the thiophene ring.

Uniqueness

Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate is unique due to the combination of both thiophene and furan rings in its structure. This dual-ring system imparts distinct electronic properties and reactivity, making it valuable in various applications, from pharmaceuticals to materials science .

Biological Activity

Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including its effects on various cellular pathways, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound features a furan ring substituted with a thiophene moiety and a carbonyl group. This unique structure may contribute to its biological activity, particularly in modulating enzyme functions and cellular signaling pathways.

1. HIF Activation

Recent studies have shown that derivatives of furan and thiophene, including this compound, can activate hypoxia-inducible factor (HIF). HIF is a transcription factor that plays a crucial role in cellular responses to low oxygen levels. The compound has been demonstrated to stabilize HIF under hypoxic conditions, enhancing its transcriptional activity in various cell lines, such as SKN:HRE-MLuc cells. This effect is primarily attributed to the inhibition of factor inhibiting HIF (FIH-1), which normally suppresses HIF activity under normoxic conditions .

2. Antioxidant Properties

Compounds with similar structures have exhibited significant antioxidant activities. The presence of thiophene and furan rings contributes to the ability of these compounds to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly relevant for applications in cancer therapy, where oxidative stress plays a dual role in tumor progression and treatment resistance .

3. Antimicrobial Activity

Research indicates that derivatives containing thiophene and furan rings possess antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: HIF Activation in Cancer Research

A study explored the effects of this compound on HIF activation in cancer cells. The results indicated that treatment with the compound significantly increased the expression of HIF target genes involved in metabolism and angiogenesis, suggesting its potential as an adjunct therapy for hypoxic tumors .

Case Study 2: Antioxidant Effects

In vitro assays demonstrated that this compound exhibited substantial antioxidant activity by reducing intracellular ROS levels in human fibroblast cells. This finding supports the hypothesis that the compound could mitigate oxidative damage associated with aging and various diseases .

The biological activities of this compound can be attributed to several mechanisms:

- HIF Stabilization : Inhibition of FIH-1 leads to increased HIF stability and activity under low oxygen conditions.

- Antioxidant Mechanism : The compound likely interacts with ROS through electron donation or by chelating metal ions, thus neutralizing free radicals.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on cyclooxygenase enzymes, which may extend to this compound, affecting inflammatory pathways .

Properties

Molecular Formula |

C11H8O4S |

|---|---|

Molecular Weight |

236.25 g/mol |

IUPAC Name |

methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate |

InChI |

InChI=1S/C11H8O4S/c1-14-11(13)8-5-4-7(15-8)10(12)9-3-2-6-16-9/h2-6H,1H3 |

InChI Key |

ZCQSIZMTVGVZIL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C(=O)C2=CC=CS2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.